molecular formula C19H20N2O4 B11309781 4-(3,4-Dimethoxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol

4-(3,4-Dimethoxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol

Cat. No.: B11309781
M. Wt: 340.4 g/mol
InChI Key: VPBQUNFYIHZOLA-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenyl)-3-methyl-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one is a complex heterocyclic compound that belongs to the class of oxazoloquinolines. This compound is characterized by its unique structure, which includes a quinoline core fused with an oxazole ring and substituted with a 3,4-dimethoxyphenyl group. The presence of these functional groups imparts significant biological and pharmacological properties to the compound, making it a subject of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethoxyphenyl)-3-methyl-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.

    Introduction of the Oxazole Ring: The oxazole ring can be introduced via a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Substitution with 3,4-Dimethoxyphenyl Group: The final step involves the substitution of the quinoline core with the 3,4-dimethoxyphenyl group through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxyphenyl)-3-methyl-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the quinoline core, resulting in the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds.

Mechanism of Action

The mechanism of action of 4-(3,4-dimethoxyphenyl)-3-methyl-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-Dimethoxyphenyl)-3-methyl-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one is unique due to its specific substitution pattern and the presence of both an oxazole ring and a 3,4-dimethoxyphenyl group. This unique structure imparts distinct biological and pharmacological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

4-(3,4-dimethoxyphenyl)-3-methyl-6,7,8,9-tetrahydro-4H-[1,2]oxazolo[5,4-b]quinolin-5-one

InChI

InChI=1S/C19H20N2O4/c1-10-16-17(11-7-8-14(23-2)15(9-11)24-3)18-12(5-4-6-13(18)22)20-19(16)25-21-10/h7-9,17,20H,4-6H2,1-3H3

InChI Key

VPBQUNFYIHZOLA-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(C3=C(N2)CCCC3=O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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